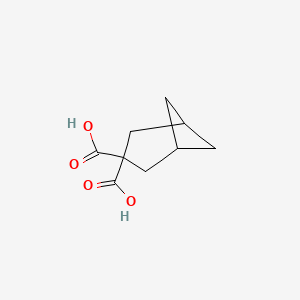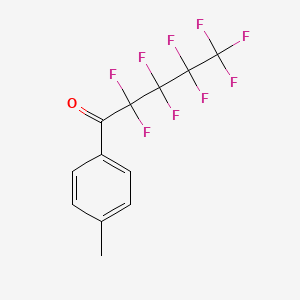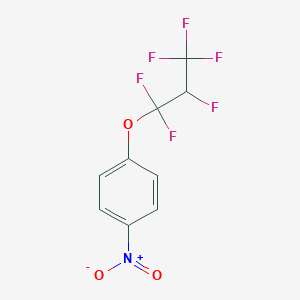
Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro-
説明
Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro- is a fluorinated aromatic compound characterized by the presence of a hexafluoropropoxy group and a nitro group attached to a benzene ring. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation and reduction reactions. The presence of fluorine atoms imparts significant hydrophobicity and chemical inertness, making it valuable in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro- typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrobenzene.
Introduction of Hexafluoropropoxy Group: The nitrobenzene is then reacted with 1,1,2,3,3,3-hexafluoropropanol in the presence of a suitable catalyst, such as a Lewis acid, to introduce the hexafluoropropoxy group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Types of Reactions:
Substitution Reactions: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although the compound is resistant to oxidation, under extreme conditions, the benzene ring can be oxidized to form quinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Amino Derivatives: From reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Chemistry:
Solvent Systems: Used in the development of novel solvent systems due to its unique solubility properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the selectivity and efficiency of catalysts.
Biology:
Biochemical Probes: Utilized in the design of biochemical probes for studying enzyme mechanisms and protein interactions.
Medicine:
Drug Development: Investigated for potential use in drug development due to its stability and bioavailability.
Industry:
Polymer Production: Used in the synthesis of fluorinated polymers with high thermal and chemical resistance.
Surface Coatings: Applied in the formulation of surface coatings to impart hydrophobic and oleophobic properties.
作用機序
The mechanism of action of Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro- involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The hexafluoropropoxy group enhances the compound’s ability to penetrate lipid membranes, making it effective in disrupting membrane-associated processes. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
- Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-amino-
- Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-hydroxy-
- Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-methyl-
Comparison:
- Uniqueness: The presence of both a hexafluoropropoxy group and a nitro group in Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro- makes it unique compared to its analogs. The nitro group imparts distinct electronic properties, influencing the compound’s reactivity and interaction with other molecules.
- Chemical Properties: Compared to its amino, hydroxy, and methyl analogs, the nitro derivative exhibits higher thermal stability and resistance to oxidation and reduction reactions.
特性
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO3/c10-7(8(11,12)13)9(14,15)19-6-3-1-5(2-4-6)16(17)18/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCNPCFJMKMXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(C(C(F)(F)F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20789082 | |
| Record name | 1-(1,1,2,3,3,3-Hexafluoropropoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20789082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52328-79-7 | |
| Record name | 1-(1,1,2,3,3,3-Hexafluoropropoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20789082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




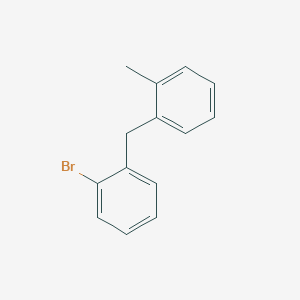
![Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide](/img/structure/B6336440.png)

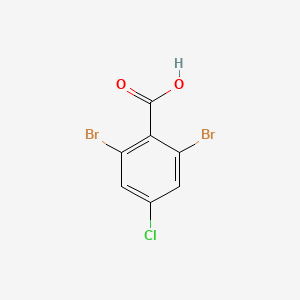
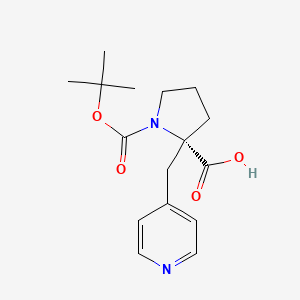

![L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester](/img/structure/B6336481.png)
